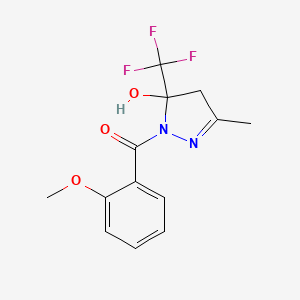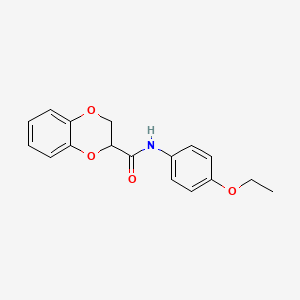![molecular formula C16H12BrN3O3 B4885515 4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B4885515.png)
4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BAN or BANQ and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of BAN involves the inhibition of various enzymes and pathways involved in cancer growth and inflammation. BAN has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for cancer cell growth. It also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation.
Biochemical and Physiological Effects:
BAN has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of these cells. BAN has also been found to inhibit the migration and invasion of cancer cells, which prevents the spread of cancer to other parts of the body. In addition, BAN has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BAN has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. BAN is also soluble in various solvents, which makes it easy to work with in the lab. However, BAN has certain limitations for lab experiments. It is a highly reactive compound and can react with other compounds in the lab, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of BAN. One possible direction is the development of BAN-based drugs for cancer treatment. Another direction is the study of BAN for its potential use in treating other inflammatory disorders. Further research is also needed to understand the mechanism of action of BAN and its effects on various cellular pathways.
Synthesemethoden
The synthesis method of BAN involves a multi-step process that includes the reaction of 4-bromoaniline and 1-methyl-3-nitro-2-quinolinone in the presence of a suitable catalyst. This reaction results in the formation of BAN, which can be further purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
BAN has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-cancer properties and has been studied extensively for its use in cancer treatment. BAN has also been found to have anti-inflammatory properties and has been studied for its use in treating various inflammatory disorders.
Eigenschaften
IUPAC Name |
4-(4-bromoanilino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-19-13-5-3-2-4-12(13)14(15(16(19)21)20(22)23)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYOHOUSWSDPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}butanamide](/img/structure/B4885432.png)
![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-3-furamide](/img/structure/B4885504.png)

![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B4885516.png)

